REACTION_SMILES
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[Al+3:2].[Br:12][c:13]1[cH:14][c:15]([CH2:19][C:20]#[N:21])[cH:16][cH:17][cH:18]1.[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[S:7](=[O:8])(=[O:9])([OH:10])[OH:11]>>[Br:12][c:13]1[cH:14][c:15]([CH2:19][CH2:20][NH2:21])[cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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NCCc1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |